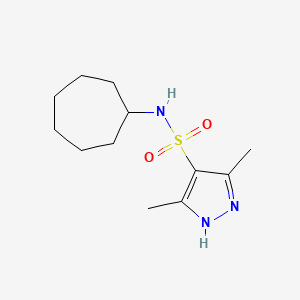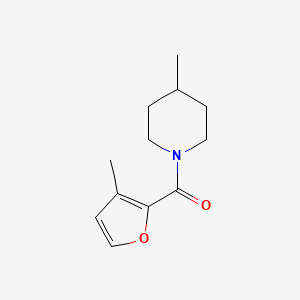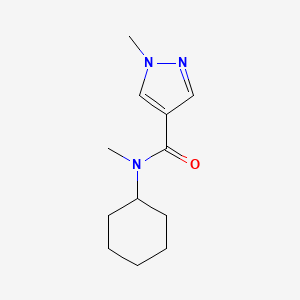
2-(3,5-dimethylpyrazol-1-yl)-N-pyridin-2-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-dimethylpyrazol-1-yl)-N-pyridin-2-ylacetamide (DMPPA) is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. DMPPA is a pyrazole derivative that has shown promising results in scientific research, particularly in the field of medicinal chemistry.
Mecanismo De Acción
2-(3,5-dimethylpyrazol-1-yl)-N-pyridin-2-ylacetamide exerts its effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase (COX), which is responsible for the production of prostaglandins, leading to its anti-inflammatory effects. This compound has also been shown to inhibit the activity of tyrosine kinases, which are involved in cell signaling and proliferation, leading to its anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of prostaglandins. This compound has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, this compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of tyrosine kinases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3,5-dimethylpyrazol-1-yl)-N-pyridin-2-ylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in experiments. This compound has also been shown to exhibit potent and specific effects, making it a valuable tool for studying various biological processes. However, this compound also has some limitations for lab experiments. It may exhibit non-specific effects at high concentrations, leading to potential confounding results. Additionally, this compound may not be suitable for use in certain experiments due to its chemical properties.
Direcciones Futuras
There are several future directions for the study of 2-(3,5-dimethylpyrazol-1-yl)-N-pyridin-2-ylacetamide. One area of interest is the development of new drugs based on this compound for the treatment of various diseases. Another area of interest is the investigation of the potential use of this compound for the treatment of neurodegenerative disorders. Additionally, further studies are needed to elucidate the specific mechanisms of action of this compound and to determine its potential for use in various biological processes.
Métodos De Síntesis
2-(3,5-dimethylpyrazol-1-yl)-N-pyridin-2-ylacetamide can be synthesized using various methods, including the reaction of 3,5-dimethylpyrazole with pyridine-2-carboxylic acid, followed by acetylation with acetic anhydride. Another method involves the reaction of 3,5-dimethylpyrazole with pyridine-2-carboxylic acid hydrazide, followed by acetylation with acetic anhydride. Both methods result in the formation of this compound, which can be further purified using column chromatography.
Aplicaciones Científicas De Investigación
2-(3,5-dimethylpyrazol-1-yl)-N-pyridin-2-ylacetamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-oxidant, and anti-cancer properties. This compound has also been investigated for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, this compound has been studied for its potential use in the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-pyridin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-9-7-10(2)16(15-9)8-12(17)14-11-5-3-4-6-13-11/h3-7H,8H2,1-2H3,(H,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZIVZYWZSJELT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(azocan-1-yl)-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7504182.png)
![[2-[(3,5-dichloropyridin-2-yl)amino]-2-oxoethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7504184.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]propanamide](/img/structure/B7504190.png)
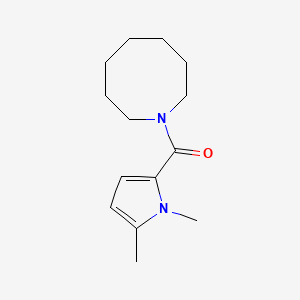
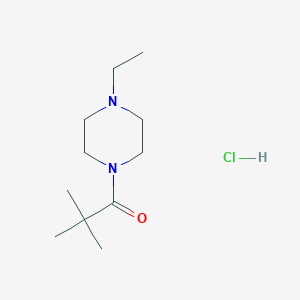

![N-(3,5-dimethylphenyl)-2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7504220.png)



![[2-(2,5-Dimethylanilino)-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate](/img/structure/B7504251.png)
